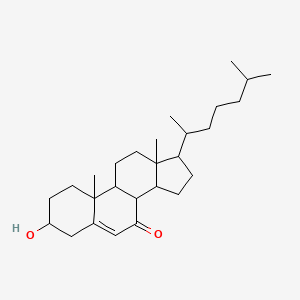

3-Hydroxycholest-5-en-7-one

Descripción general

Descripción

3-Hydroxycholest-5-en-7-one, also known as 7-ketocholesterol, is a derivative of cholesterol. It is an oxysterol, which means it is an oxidized form of cholesterol. This compound has a molecular formula of C27H44O2 and a molecular weight of 400.6371 g/mol . It is known for its role in various biological processes and its presence in different tissues and fluids in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Hydroxycholest-5-en-7-one can be synthesized through the oxidation of cholesterol. One common method involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as cholesterol oxidase can be employed to catalyze the oxidation of cholesterol to this compound. This method is advantageous due to its specificity and environmentally friendly nature .

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxycholest-5-en-7-one undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other oxysterols.

Reduction: Reduction reactions can convert it back to cholesterol or other derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidizing Agents: PCC, CrO3, and hydrogen peroxide (H2O2) are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Catalysts: Enzymes like cholesterol oxidase are used in biocatalytic processes.

Major Products Formed

7-Ketocholesterol: Formed through oxidation.

Cholesterol: Formed through reduction.

Various Oxysterols: Formed through further oxidation and substitution reactions.

Aplicaciones Científicas De Investigación

3-Hydroxycholest-5-en-7-one has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Studied for its role in cellular processes and its impact on cell membranes.

Medicine: Investigated for its involvement in diseases such as atherosclerosis and Alzheimer’s disease.

Industry: Used in the production of pharmaceuticals and as a biomarker for oxidative stress.

Mecanismo De Acción

The mechanism of action of 3-Hydroxycholest-5-en-7-one involves its interaction with various molecular targets and pathways:

Inflammatory Pathways: It inhibits the production of inflammatory mediators such as nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).

Signaling Pathways: It downregulates the NF-κB and extracellular signal-regulated kinase (ERK) pathways, which are involved in inflammation and cell survival.

Comparación Con Compuestos Similares

3-Hydroxycholest-5-en-7-one can be compared with other oxysterols such as:

4β-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.

25-Hydroxycholesterol: Known for its role in immune regulation.

7α-Hydroxycholesterol: Involved in bile acid synthesis.

Uniqueness

This compound is unique due to its specific role in inflammation and its potential as a biomarker for oxidative stress. Its distinct chemical structure allows it to participate in unique biochemical pathways compared to other oxysterols .

Actividad Biológica

3-Hydroxycholest-5-en-7-one, a steroid compound, is of significant interest in biological research due to its diverse biological activities, particularly in cholesterol metabolism and anti-inflammatory responses. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Classification

This compound is classified as a cholestanoid, characterized by a hydroxyl group at the 3-beta position. Its chemical formula is , and it plays a crucial role in various metabolic processes related to cholesterol and bile acid synthesis.

Cholesterol Metabolism

The compound is involved in cholesterol metabolism, where it acts as a human xenobiotic metabolite. It influences bile acid synthesis and has been shown to affect gut microbiome diversity, which is essential for maintaining metabolic homeostasis. The enzymatic reactions that facilitate its metabolism include those catalyzed by sterol 26-hydroxylase (CYP27A1) and 25-hydroxycholesterol 7-alpha-hydroxylase (CYP7B1).

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, research involving macrophage models demonstrated that this compound alleviates lipopolysaccharide (LPS)-induced inflammatory responses. It achieves this by downregulating microRNA miR-98-5p, which subsequently upregulates TNFAIP3, inhibiting the NF-κB signaling pathway responsible for inflammation .

Key Findings:

- Mechanism: Downregulation of miR-98-5p leads to increased TNFAIP3 expression.

- Impact: Inhibition of TRAF6, RIP, NF-κB, IL-1β, and TNF-α secretion contributes to its anti-inflammatory effects .

1. Seahorse-Derived this compound

A study focused on the anti-inflammatory activity of this compound isolated from Hippocampus trimaculatus revealed significant findings:

- Methodology: The study utilized LPS-stimulated RAW 264.7 macrophage cells to evaluate the compound's effects on inflammatory markers.

- Results: The compound significantly suppressed nitric oxide synthase (iNOS), TNF-α, and IL-1β production .

2. Optical-Rotatory Dispersion Studies

Research utilizing optical rotatory dispersion (ORD) techniques demonstrated how this compound interacts with lipid membranes:

- Findings: The compound was incorporated into liposomes and human erythrocyte membranes, showing that it could replace a significant percentage of membrane sterols. The ORD spectra indicated its behavior in different solvent polarities, suggesting its potential role in membrane fluidity and stability .

Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anti-inflammatory | Downregulates miR-98-5p; upregulates TNFAIP3 |

| 25R-Cholesterol | Precursor for bile acids | Involved in cholesterol metabolism |

| 3beta-Hydroxycholestenoic Acid | Bile acid biosynthesis | Hydroxylation pathways |

Propiedades

IUPAC Name |

3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKKMWSQVKJCOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862208 | |

| Record name | 3-Hydroxycholest-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59042-88-5 | |

| Record name | NSC147726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.